2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone
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Overview
Description
2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone is a complex organic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a thiophene ring, a triazole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone typically involves the following steps:
S-Alkylation: The starting material, 4-methyl-5-thiophen-2-yl-4H-1,2,4-triazole-3-thiol, undergoes S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form secondary alcohols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone involves its interaction with various molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, interacting with active sites of enzymes and receptors. This interaction can modulate biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Shares the triazole and thiophene rings but lacks the phenyl-ethanone moiety.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl): Contains a similar triazole ring but different substituents.
Uniqueness
The uniqueness of 2-(4-Methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. The presence of the phenyl-ethanone moiety enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C15H13N3OS2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C15H13N3OS2/c1-18-14(13-8-5-9-20-13)16-17-15(18)21-10-12(19)11-6-3-2-4-7-11/h2-9H,10H2,1H3 |
InChI Key |
JDCNSSZDAWXYKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CS3 |
Origin of Product |
United States |
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